N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide -

N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide

Catalog Number: EVT-3732581
CAS Number:
Molecular Formula: C20H17N3O5S
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide)

  • Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It acts as an anti-androgen, blocking the action of hormones like testosterone. []
  • Relevance: While structurally distinct from N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, bicalutamide shares the presence of a sulfonamide group and an aromatic ring system. Both compounds exemplify the use of sulfonamide derivatives in pharmaceutical research, particularly targeting biological pathways influenced by hormone action. []

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

  • Compound Description: This compound serves as a parent molecule in a study focused on developing potent urease inhibitors. It exhibited urease inhibitory activity, although weaker than its subsequent derivatives. []
  • Relevance: This compound and N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide belong to the sulfonamide class of compounds. They both feature an acetamide group attached to the sulfonyl benzene ring. The difference lies in the substituent on the nitrogen of the sulfonamide group. These structural similarities suggest both compounds might exhibit overlapping biological activities and are relevant to medicinal chemistry research. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

  • Compound Description: This N-acyl-α-amino acid derivative exhibits promising potential as an antimicrobial agent, particularly against Gram-positive bacteria. []
  • Relevance: Similar to N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, this compound contains a sulfonyl group linking two aromatic rings. The presence of a benzamide group in both compounds further strengthens their structural relationship. These shared features are often associated with diverse biological activities, emphasizing their significance in medicinal chemistry. []

2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

  • Compound Description: Belonging to the 4H-1,3-oxazol-5-ones chemotype, this compound demonstrates potential as a novel antimicrobial agent, especially against Gram-positive bacterial infections. []
  • Relevance: Although structurally distinct from N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, both compounds share a common motif of a sulfonyl group connecting two aromatic rings. This structural feature is often found in compounds with diverse biological activities, highlighting the relevance of exploring such chemical entities for potential therapeutic applications. []

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC). It displays significant antitumor activity in vivo and entered human clinical trials in 2002. []
  • Relevance: While NVP-LAQ824 differs significantly from N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide in overall structure, both compounds demonstrate the exploration of diverse chemical scaffolds for developing novel therapeutics. The presence of an aromatic ring system and an amide group in both compounds, despite their structural differences, highlights the importance of these chemical moieties in designing bioactive molecules. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is a new anti-aggregating agent that is metabolized in vivo to the corresponding diacid SR 121566, a non-peptide GpIIb-IIIa antagonist. It displays potent antithrombotic activity. []
  • Relevance: Despite the structural differences between SR 121787 and N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, both compounds exemplify the pursuit of diverse chemical entities for developing new pharmaceuticals. They showcase the exploration of various structural motifs and functional groups in drug discovery, highlighting the vast chemical space available for finding novel therapeutics. []

(2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl)methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It has shown promise in treating inflammatory diseases such as rheumatoid arthritis by controlling TNF-α production. []
  • Relevance: Although structurally distinct from N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, DPC 333 highlights the importance of exploring diverse chemical structures for discovering new drugs. It exemplifies how targeting specific enzymes like TACE can offer new treatment avenues for inflammatory diseases, encouraging further research in this area. []

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl) phenyl]amine

  • Compound Description: This compound is identified as an impurity during the synthesis of the antibacterial drug sulfamethizole. It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. []
  • Relevance: This impurity and N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide both belong to the sulfonamide class and share the sulfonyl group linking two aromatic rings. The presence of this impurity emphasizes the importance of controlling reaction conditions during sulfonamide synthesis to ensure the purity and efficacy of the final pharmaceutical product. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

  • Compound Description: Imatinib mesylate is an anti-cancer medication used to treat certain types of leukemia and gastrointestinal stromal tumors. The research focuses on a new crystalline η-modification of Imatinib mesylate. []
  • Relevance: While structurally different from N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, Imatinib mesylate highlights the importance of exploring different solid-state forms of drugs. Different polymorphs can exhibit varying physical and chemical properties, including solubility and bioavailability, influencing the drug's overall effectiveness. []

10. (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)* Compound Description: AN-024 is the final target compound in a synthetic process. It is an important intermediate in the synthesis of more complex molecules. []* Relevance: Similar to N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, AN-024 contains a sulfonyl group connecting two aromatic rings. The difference lies in the substituents on the benzene rings and the presence of a pyrimidine ring in AN-024. This highlights the versatility of the sulfonyl linker in building diverse structures with potential biological activity. []

Properties

Product Name

N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-nitrobenzamide

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C20H17N3O5S/c1-22(16-7-3-2-4-8-16)29(27,28)17-13-11-15(12-14-17)21-20(24)18-9-5-6-10-19(18)23(25)26/h2-14H,1H3,(H,21,24)

InChI Key

MEMZLFYYQILKKD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.